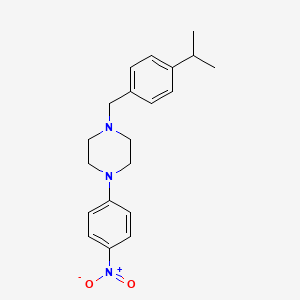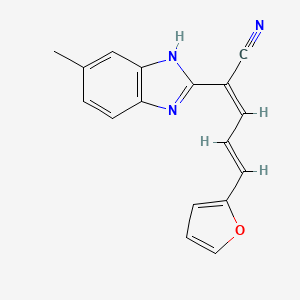![molecular formula C22H25ClN2O3 B5027209 3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(2-chlorophenyl)propanamide](/img/structure/B5027209.png)
3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(2-chlorophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(2-chlorophenyl)propanamide, commonly known as Tianeptine, is a tricyclic antidepressant drug that has been used for the treatment of depression and anxiety disorders. Tianeptine is a unique antidepressant that has a different mechanism of action compared to other antidepressants. It is a selective serotonin reuptake enhancer (SSRE) that enhances the reuptake of serotonin in the brain, leading to an increase in serotonin levels.
作用機序
Tianeptine works by enhancing the reuptake of serotonin in the brain. It is a selective serotonin reuptake enhancer (3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(2-chlorophenyl)propanamide) that increases the reuptake of serotonin by the presynaptic neurons, leading to an increase in serotonin levels in the synaptic cleft. Tianeptine also modulates the glutamatergic system by decreasing the release of glutamate, which is an excitatory neurotransmitter.
Biochemical and Physiological Effects:
Tianeptine has been found to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Tianeptine has also been found to modulate the levels of several neurotransmitters, including serotonin, dopamine, and norepinephrine. Additionally, Tianeptine has been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
Tianeptine has several advantages for lab experiments. It is a selective serotonin reuptake enhancer (3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(2-chlorophenyl)propanamide) that has a different mechanism of action compared to other antidepressants, making it a unique tool for studying the effects of serotonin in the brain. Tianeptine has also been shown to have neuroprotective effects and to enhance cognitive function, making it a useful tool for studying the effects of antidepressants on brain function.
The limitations of Tianeptine for lab experiments include its short half-life, which requires frequent dosing, and its potential for abuse and addiction. Additionally, Tianeptine has been found to have a narrow therapeutic window, which means that it can be toxic at high doses.
将来の方向性
There are several future directions for the study of Tianeptine. One area of research is the development of new antidepressants that target the glutamatergic system. Tianeptine has been found to modulate the glutamatergic system by decreasing the release of glutamate, which is an excitatory neurotransmitter. This suggests that drugs that target the glutamatergic system may be effective in the treatment of depression and anxiety disorders.
Another area of research is the development of new drugs that target the serotonin system. Tianeptine is a selective serotonin reuptake enhancer (3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(2-chlorophenyl)propanamide) that enhances the reuptake of serotonin in the brain. This suggests that drugs that target the serotonin system may be effective in the treatment of depression and anxiety disorders.
Conclusion:
In conclusion, Tianeptine is a tricyclic antidepressant drug that has a unique mechanism of action compared to other antidepressants. It is a selective serotonin reuptake enhancer (this compound) that enhances the reuptake of serotonin in the brain, leading to an increase in serotonin levels. Tianeptine has been extensively studied for its antidepressant and anxiolytic effects, as well as its neuroprotective effects and its ability to enhance cognitive function. Tianeptine has several advantages for lab experiments, including its unique mechanism of action, while its limitations include its short half-life and potential for abuse and addiction. The future directions for the study of Tianeptine include the development of new drugs that target the glutamatergic and serotonin systems.
合成法
Tianeptine can be synthesized using different methods, including the following:
1. The first method involves the reaction of 2-chlorobenzoic acid with 4-piperidinylmethyl-1,3-benzodioxole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the amide bond.
2. The second method involves the reaction of 2-chlorobenzoic acid with 4-piperidinylmethyl-1,3-benzodioxole in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) to form the amide bond.
3. The third method involves the reaction of 2-chlorobenzoic acid with 4-piperidinylmethyl-1,3-benzodioxole in the presence of a coupling agent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) to form the amide bond.
科学的研究の応用
Tianeptine has been extensively studied for its antidepressant and anxiolytic effects. It has been found to be effective in the treatment of major depressive disorder (MDD) and anxiety disorders, including generalized anxiety disorder (GAD) and social anxiety disorder (SAD). Tianeptine has also been studied for its neuroprotective effects and its ability to enhance cognitive function.
特性
IUPAC Name |
3-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-N-(2-chlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O3/c23-18-5-1-2-6-19(18)24-21(26)9-8-16-10-12-25(13-11-16)14-17-4-3-7-20-22(17)28-15-27-20/h1-7,16H,8-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDMHGVRHSLVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NC2=CC=CC=C2Cl)CC3=C4C(=CC=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B5027127.png)

![N-ethyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]benzamide](/img/structure/B5027135.png)
![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5027139.png)

![1-ethyl-4-[2-(2-isopropylphenoxy)-2-methylpropanoyl]piperazine](/img/structure/B5027146.png)
![1,4-dichloro-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5027150.png)


![2-(3-bromobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5027181.png)

![2-[{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}(2-thienylmethyl)amino]ethanol](/img/structure/B5027196.png)
![N-ethyl-N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-4-quinolinecarboxamide trifluoroacetate](/img/structure/B5027201.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B5027207.png)